molecular formula C12H11NO2 B1630678 Ethyl 3-(4-cyanophenyl)prop-2-enoate

Ethyl 3-(4-cyanophenyl)prop-2-enoate

Cat. No.: B1630678
M. Wt: 201.22 g/mol
InChI Key: NVLBOCIUMFYPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-cyanophenyl)prop-2-enoate (CAS No. 20655-58-7) is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a 4-cyanophenyl group. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and functional materials. Its structure combines an electron-withdrawing cyano group (-CN) at the para position of the phenyl ring with an ethyl ester moiety, which influences its reactivity and physicochemical properties.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

ethyl 3-(4-cyanophenyl)prop-2-enoate

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2H2,1H3

InChI Key

NVLBOCIUMFYPGI-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C#N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C#N

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound’s structural analogs differ primarily in substituents on the phenyl ring and ester group. These modifications significantly impact their physical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Ethyl 3-(4-Cyanophenyl)prop-2-enoate and Analogs
Compound Name Substituents (Phenyl Ring) Ester Group Key Properties/Applications References
This compound 4-CN Ethyl Intermediate for bioactive molecule synthesis
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-OCH₃, 2-cyano Ethyl Syn-periplanar conformation; precursor to prop-2-enoylamides/propenoates
Ethyl-p-methoxycinnamate 4-OCH₃ Ethyl Tyrosinase inhibitor (anti-pigmentation agent)
3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate 4-OCH₃ 3-Methylbutyl UV filter (IMC, HMS) in cosmetics
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate 4-OH Ethyl Biomarker in vinegar; weakly acidic
Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate 4-OH, 2-cyano Ethyl Handling precautions outlined in safety data
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate 4-Cl, 2-cyano Ethyl Intermediate for dynein motor inhibitors
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate 4-F, 2-cyano Ethyl Pharmaceutical intermediate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.